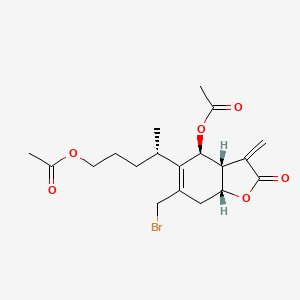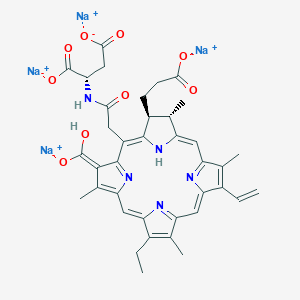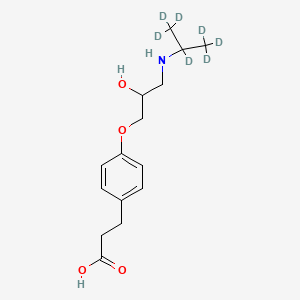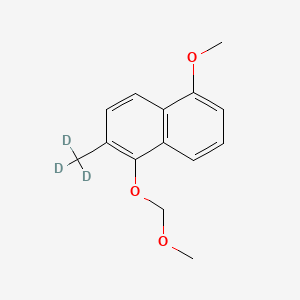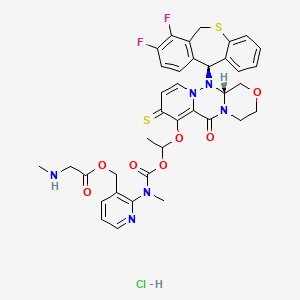
Cap-dependent endonuclease-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-22 is a compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has garnered significant attention due to its potential antiviral properties, particularly against influenza viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow chemistry and the use of automated reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Cap-dependent endonuclease-IN-22 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Explored as a potential antiviral drug for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral coatings and materials
Wirkmechanismus
Cap-dependent endonuclease-IN-22 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating its genetic material, thereby halting its proliferation. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with antiviral activity.
Uniqueness
Cap-dependent endonuclease-IN-22 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown that certain modifications can significantly enhance its inhibitory activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C37H37ClF2N6O7S2 |
|---|---|
Molekulargewicht |
815.3 g/mol |
IUPAC-Name |
[2-[1-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9-oxo-12-sulfanylidene-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C37H36F2N6O7S2.ClH/c1-21(52-37(48)42(3)35-22(7-6-13-41-35)18-50-30(46)17-40-2)51-34-27(53)12-14-44-33(34)36(47)43-15-16-49-19-29(43)45(44)32-23-10-11-26(38)31(39)25(23)20-54-28-9-5-4-8-24(28)32;/h4-14,21,29,32,40H,15-20H2,1-3H3;1H/t21?,29-,32+;/m1./s1 |
InChI-Schlüssel |
OZAXQHOPBHUFJA-RNMIFVGVSA-N |
Isomerische SMILES |
CC(OC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=S)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |
Kanonische SMILES |
CC(OC1=C2C(=O)N3CCOCC3N(N2C=CC1=S)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OC(=O)N(C)C7=C(C=CC=N7)COC(=O)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


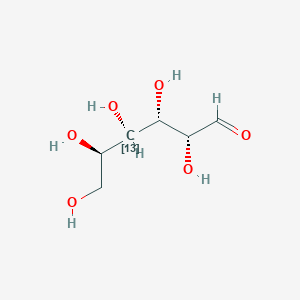
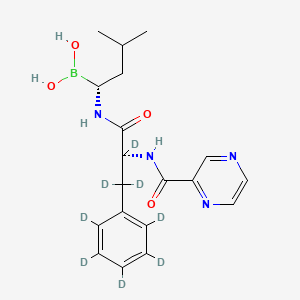
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

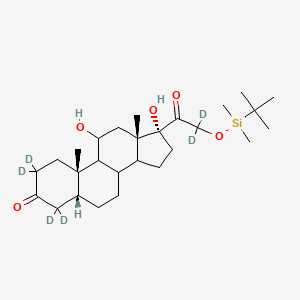
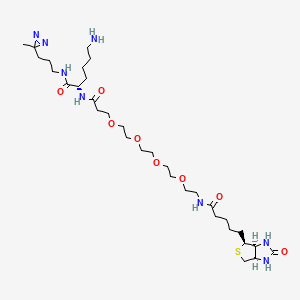
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
